Biphenyl-4-yl 3-nitrobenzoate
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Overview
Description
Biphenyl-4-yl 3-nitrobenzoate is an organic compound with the chemical formula C19H13NO4 It consists of a biphenyl group attached to a 3-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with biphenyl-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and efficiency of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl 3-nitrobenzoate can undergo various chemical reactions, including:
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine, and sulfonating agents like sulfuric acid.
Major Products
Reduction: The major product is biphenyl-4-yl 3-aminobenzoate.
Substitution: Depending on the substituent introduced, products can include this compound derivatives with additional functional groups.
Scientific Research Applications
Biphenyl-4-yl 3-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of biphenyl-4-yl 3-nitrobenzoate and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition . The biphenyl moiety can also contribute to the compound’s ability to interact with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-yl 2-methyl-3-nitrobenzoate: Similar structure with a methyl group at the 2-position of the benzoate ring.
Biphenyl-4-yl 4-nitrobenzoate: Similar structure with the nitro group at the 4-position of the benzoate ring.
Uniqueness
Biphenyl-4-yl 3-nitrobenzoate is unique due to the specific positioning of the nitro group, which influences its reactivity and interactions with other molecules. This positioning can affect the compound’s electronic properties and its ability to participate in specific chemical reactions .
Properties
Molecular Formula |
C19H13NO4 |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(4-phenylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C19H13NO4/c21-19(16-7-4-8-17(13-16)20(22)23)24-18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13H |
InChI Key |
UULCWROEPJLRAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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